5-Chloro-4-fluoro-2-propoxyaniline
Description
5-Chloro-4-fluoro-2-propoxyaniline is an aromatic amine derivative with the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.62 g/mol. Its structure features:
- Chloro (-Cl) at position 5,
- Fluoro (-F) at position 4,
- Propoxy (-OCH₂CH₂CH₃) at position 2.
This compound is structurally analogous to intermediates used in pharmaceutical and agrochemical synthesis, where substituent positioning and electronic effects are critical for biological activity .
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2-propoxyaniline |
InChI |
InChI=1S/C9H11ClFNO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3,12H2,1H3 |
InChI Key |
APCWFQCYIGIQNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-propoxyaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction. This multi-step synthesis is used to introduce the propoxy group onto the aniline ring .
Industrial Production Methods
Industrial production of 5-Chloro-4-fluoro-2-propoxyaniline may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. The Suzuki–Miyaura coupling is favored for its relatively stable and environmentally benign nature .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2-propoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines.
Scientific Research Applications
5-Chloro-4-fluoro-2-propoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism by which 5-Chloro-4-fluoro-2-propoxyaniline exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Limitations
- Electronic Effects : Propoxy’s electron-donating nature activates the aromatic ring less than methoxy but more than hydroxy (due to resonance vs. inductive effects) .
- Steric Hindrance : Bulkier propoxy groups may reduce regioselectivity in electrophilic reactions compared to methoxy .
- Data Gaps : Experimental data (e.g., melting points, solubility) for the target compound are unavailable in provided sources. Predictions are based on substituent trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
